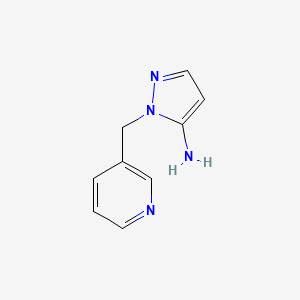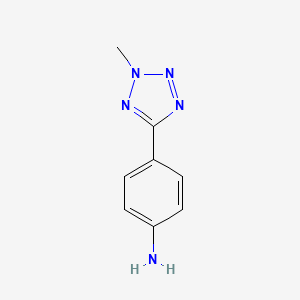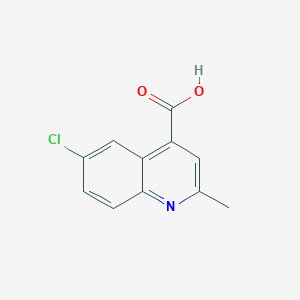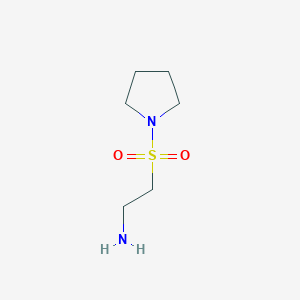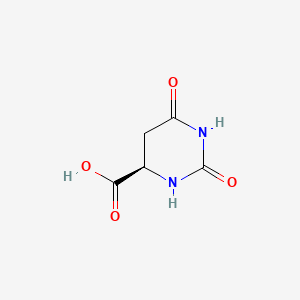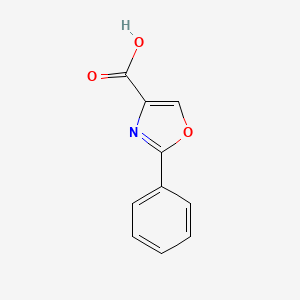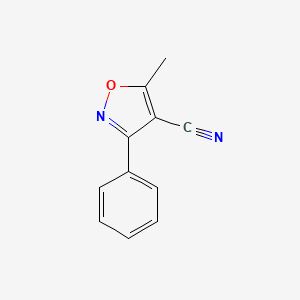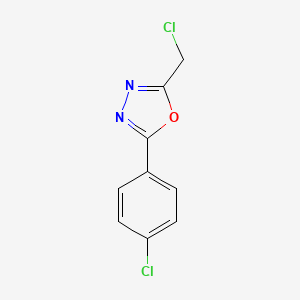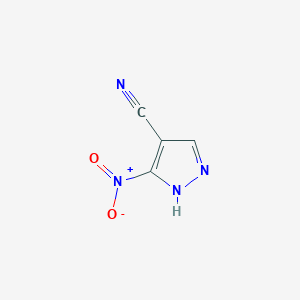![molecular formula C13H12ClN B1349253 [4-(3-Chlorophenyl)phenyl]methanamine CAS No. 893649-04-2](/img/structure/B1349253.png)
[4-(3-Chlorophenyl)phenyl]methanamine
Übersicht
Beschreibung
“[4-(3-Chlorophenyl)phenyl]methanamine” is a chemical compound12. It is related to a class of compounds known as amines, which contain a nitrogen atom with a lone pair of electrons. The structure also includes two phenyl rings, one of which is substituted with a chlorine atom12.
Synthesis Analysis
The synthesis of “[4-(3-Chlorophenyl)phenyl]methanamine” is not explicitly detailed in the available resources. However, similar compounds are typically synthesized through nucleophilic aromatic substitution or reductive amination34.Molecular Structure Analysis
The molecular structure of “[4-(3-Chlorophenyl)phenyl]methanamine” consists of two phenyl rings connected by a methanamine group1. One of the phenyl rings is substituted with a chlorine atom1.
Chemical Reactions Analysis
Specific chemical reactions involving “[4-(3-Chlorophenyl)phenyl]methanamine” are not detailed in the available resources. However, as an amine, it can participate in various reactions such as alkylation, acylation, and condensation5.Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(3-Chlorophenyl)phenyl]methanamine” are not fully detailed in the available resources. However, it is known that the compound is a liquid at room temperature1.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
[4-(3-Chlorophenyl)phenyl]methanamine and its derivatives have been employed in catalytic reactions, illustrating the compound's versatility in organic synthesis. For instance, derivatives of [4-(3-Chlorophenyl)phenyl]methanamine have been used in the efficient transfer hydrogenation reactions with quinazoline-based ruthenium complexes. These complexes achieved excellent conversions of up to 99% and high turnover frequency values, demonstrating the compound's potential in facilitating high-yield reactions (Şemistan Karabuğa et al., 2015). Additionally, derivatives have been synthesized for use in cycloisomerization of alkynols catalyzed by a new ruthenium complex, showcasing the compound's applicability in synthesizing cyclic compounds (P. Liu et al., 2010).
Molecular Docking and Biological Activity
[4-(3-Chlorophenyl)phenyl]methanamine derivatives have also been investigated for their biological activity, with studies utilizing molecular docking to explore potential interactions with biological targets. For example, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, synthesized from a derivative, showed promising results in docking studies, indicating potential therapeutic applications (Ravi Kumar Bommeraa et al., 2019). Furthermore, molecular docking and quantum chemical calculations of another derivative highlighted the molecule's structural and spectroscopic properties, offering insights into its biological effects based on molecular docking results (A. Viji et al., 2020).
Crystal Structure Analysis
The compound and its derivatives have been subjects of crystal structure analysis to understand their molecular configurations better. For example, isomorphism in two derivatives was studied, revealing insights into the significant role of weak interactions in the crystal structures of such compounds (Hanna Skrzypiec et al., 2012). This analysis is crucial for designing molecules with desired properties and behaviors.
Antimicrobial and Antifungal Studies
[4-(3-Chlorophenyl)phenyl]methanamine derivatives have been evaluated for their antimicrobial and antifungal activities, providing valuable data for developing new therapeutic agents. Synthesis and antimicrobial activity studies on specific derivatives showed potential against various bacterial and fungal strains, contributing to the ongoing search for new antimicrobials (H. B'Bhatt & S. Sharma, 2017).
Safety And Hazards
The safety and hazards associated with “[4-(3-Chlorophenyl)phenyl]methanamine” are not specified in the available resources. However, as with all chemicals, appropriate safety measures should be taken when handling it1.
Zukünftige Richtungen
The future directions for “[4-(3-Chlorophenyl)phenyl]methanamine” are not specified in the available resources. The potential applications and research directions would depend on the specific properties and reactivity of the compound17.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with a chemist or chemical engineer would be beneficial.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIQUBLIBQYSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362747 | |
| Record name | [4-(3-chlorophenyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)phenyl]methanamine | |
CAS RN |
893649-04-2 | |
| Record name | 3′-Chloro[1,1′-biphenyl]-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893649-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(3-chlorophenyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



